molecular formula C18H27NO2 B100920 6-Azaandrost-4-en-7-one, 17beta-hydroxy- CAS No. 16373-59-4

6-Azaandrost-4-en-7-one, 17beta-hydroxy-

Cat. No.: B100920
CAS No.: 16373-59-4
M. Wt: 289.4 g/mol
InChI Key: VYVIIOJCIZGTMO-PBBXXOOYSA-N
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Description

6-Azaandrost-4-en-7-one, 17β-hydroxy- is a synthetic steroidal analog characterized by the replacement of a carbon atom with nitrogen in the A-ring (position 6) and the presence of a 7-keto group. This structural modification distinguishes it from conventional androgens like testosterone and dihydrotestosterone (DHT). The compound is synthesized through multistep processes involving hydrogenation and oxidation, as demonstrated in the preparation of 6-azaandrost-4-en-7,17-dione (compound 11) using 10% Pd/C in ethyl acetate . Its unique structure may influence receptor binding, metabolic stability, and biological activity, though detailed pharmacological data remain under investigation .

Properties

CAS No.

16373-59-4

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

(1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1,2,3,3a,3b,5,7,8,9,9b,10,11-dodecahydrocyclopenta[i]phenanthridin-4-one

InChI

InChI=1S/C18H27NO2/c1-17-9-4-3-5-13(17)19-16(21)15-11-6-7-14(20)18(11,2)10-8-12(15)17/h5,11-12,14-15,20H,3-4,6-10H2,1-2H3,(H,19,21)/t11-,12-,14-,15-,17+,18-/m0/s1

InChI Key

VYVIIOJCIZGTMO-PBBXXOOYSA-N

SMILES

CC12CCC3C(C1CCC2O)C(=O)NC4=CCCCC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(=O)NC4=CCCC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2O)C(=O)NC4=CCCCC34C

Synonyms

17β-Hydroxy-6-azaandrost-4-en-7-one

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below highlights structural and functional differences between 6-Azaandrost-4-en-7-one, 17β-hydroxy- and related steroidal compounds:

Compound Name Key Structural Features Functional Groups CAS Number
6-Azaandrost-4-en-7-one, 17β-hydroxy- 6-aza substitution in A-ring; 7-keto; 17β-hydroxy Ketone (C7), Hydroxyl (C17β) Not specified
Testosterone Natural androgen; 3-keto, Δ4-ene, 17β-hydroxy Ketone (C3), Hydroxyl (C17β) 58-22-0
Dihydrotestosterone (DHT) 5α-reduced testosterone; 3-keto, saturated A-ring, 17β-hydroxy Ketone (C3), Hydroxyl (C17β) 521-18-6
Testosterone Enanthate Esterified testosterone; 17β-heptanoate, 3-keto, Δ4-ene Ester (C17β), Ketone (C3) 315-37-7
Mesterolone 1α-methyl, 5α-androstane backbone; 3-keto, 17β-hydroxy Ketone (C3), Hydroxyl (C17β) 1424-00-6

Key Observations :

  • 7-Keto Group : Unlike testosterone and DHT, which have a 3-keto group, the 7-keto in the aza analog may shift metabolic pathways or receptor interactions .
  • Esterification : Derivatives like testosterone enanthate feature ester groups at C17β to prolong half-life, a modification absent in the aza compound .

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